molecular formula C8H10O4 B1380912 Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 85407-65-4

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid

Cat. No.: B1380912
CAS No.: 85407-65-4
M. Wt: 170.16 g/mol
InChI Key: PIFLRCNRXDHGOK-UHFFFAOYSA-N
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Description

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a unique compound characterized by its rigid, three-dimensional bicyclic structure. This compound has gained attention in the field of synthetic and medicinal chemistry due to its potential as a bioisostere for benzene rings, offering enhanced pharmacokinetic properties and metabolic stability.

Mechanism of Action

Mode of Action

The mode of action of Bicyclo[21It is known that the compound can undergo various transformations , which may influence its interaction with potential targets.

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[21It is suggested that the compound might be involved in the [2 + 2] cycloaddition , a type of chemical reaction that could potentially affect various biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bicyclo[2.1.1]hexane-1,4-dicarboxylic acid typically involves a [2 + 2] cycloaddition reaction. One common method is the photochemical cycloaddition of 1,5-dienes using a mercury lamp . This reaction forms the bicyclic structure by fusing two readily available starting materials under irradiation.

Industrial Production Methods: Industrial production methods for this compound are still under development. the use of photochemistry and Lewis acid catalysis has shown promise in scaling up the synthesis of this compound .

Chemical Reactions Analysis

Types of Reactions: Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or alkanes.

    Substitution: The rigid bicyclic structure allows for selective substitution reactions at specific positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid is unique due to its specific ring size and substitution pattern, which provide distinct advantages in terms of stability, rigidity, and pharmacokinetic properties. Its ability to mimic benzene rings while offering enhanced solubility and metabolic stability makes it a valuable tool in medicinal chemistry .

Biological Activity

Bicyclo[2.1.1]hexane-1,4-dicarboxylic acid (BCHDA) is a bicyclic compound recognized for its unique structural characteristics and potential biological applications. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and research findings.

Structural Overview

BCHDA is characterized by two carboxylic acid groups attached to a bicyclo[2.1.1]hexane framework, which contributes to its distinctive reactivity and potential as a bioisostere in medicinal chemistry.

Molecular Formula: C8_8H10_{10}O4_4
CAS Number: 85407-65-4
IUPAC Name: this compound

Synthesis and Applications

Recent advancements in synthetic methodologies have enabled the efficient construction of BCHDA through various routes, including photocatalytic methods that enhance its accessibility for further functionalization in drug development and materials science .

Bioisosteric Properties

BCHDA serves as a saturated bioisostere of ortho-substituted benzene rings, which are prevalent in many bioactive compounds. The incorporation of BCHDA into drug structures has been shown to improve pharmacokinetic properties such as solubility and metabolic stability.

  • Lipophilicity: Studies indicate that replacing ortho-benzenes with BCHDA generally results in a decrease in calculated lipophilicity (c log P) by 0.7–1.2 units while maintaining similar experimental lipophilicity (log D) across various compounds .
  • Metabolic Stability: The metabolic stability of compounds featuring BCHDA varies; for instance, conivaptan's metabolic stability increased upon incorporation of BCHDA, whereas other compounds like lomitapide showed decreased stability .

Antifungal Activity

BCHDA has been evaluated for its antifungal properties when incorporated into fungicides. In comparative studies with marketed fungicides such as boscalid and bixafen, BCHDA-containing analogs demonstrated enhanced antifungal activity against specific fungal strains .

Case Study 1: Cancer Cell Viability

Research conducted on the incorporation of BCHDA into phthalylsulfathiazole analogs revealed significant differences in biological activity across various cancer cell lines:

CompoundCell LineConcentration (nM)Relative Toxicity
PhthalylsulfathiazoleMB231100Baseline
BCHDA Analog 9MB2311003.9-fold higher toxicity
BCHDA Analog ent-9MB2311003.6-fold higher toxicity

The results indicated that the absolute configuration of the bioisostere significantly influences its bioactivity .

Case Study 2: Solubility and Efficacy

Incorporation of BCHDA into existing drug frameworks has shown varied effects on solubility:

CompoundOriginal Solubility (μM)BCHDA Analog Solubility (μM)
Boscalid1135
Bixafen304
Fluxapyroxad2527

These findings highlight the potential for BCHDA to enhance solubility in certain contexts while demonstrating the complexity of its interactions within different chemical environments .

Properties

IUPAC Name

bicyclo[2.1.1]hexane-1,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c9-5(10)7-1-2-8(3-7,4-7)6(11)12/h1-4H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIFLRCNRXDHGOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CC1(C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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